molecular formula C8H5N3 B172539 Imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 136117-70-9

Imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B172539
M. Wt: 143.15 g/mol
InChI Key: MYTKOOVOBCDRPN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-8-carbonitrile has been examined using DFT techniques . The solvation effects, structural characterization, and biological characteristics of this molecule have been discussed .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies has been summarized . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carbonitrile has a molecular weight of 143.15 . The InChI code is 1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

Chemical Intermediate

  • Scientific Field : Organic Synthesis
  • Application Summary : Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .
  • Methods of Application : The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines .
  • Results or Outcomes : The imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .

Material Science

  • Scientific Field : Material Science
  • Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs and materials .

Corrosion Inhibitor

  • Scientific Field : Material Engineering
  • Application Summary : Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
  • Methods of Application : The compounds are applied to the surface of the steel to prevent corrosion .
  • Results or Outcomes : The application of these compounds has been shown to effectively protect steel from environmental corrosion .

Anti-HIV Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs such as zolpidem, the clinical antiulcer compound (soraprazan; phase II), the heart failure drug olprinone and many more which are under preclinical trials .

Antimalarial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs such as zolpidem, the clinical antiulcer compound (soraprazan; phase II), the heart failure drug olprinone and many more which are under preclinical trials .

Future Directions

Imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives have wide-ranging applications in medicinal chemistry . Future research could focus on developing new synthesis strategies and exploring its potential applications in various branches of chemistry .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKOOVOBCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287577
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-8-carbonitrile

CAS RN

136117-70-9
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminonicotinonitrile (1.0 g, 8.39 mmol) in EtOH (10 ml) in a 20 ml sealed vial was added 2-chloroacetaldehyde (1.611 ml, 9.23 mmol) vial was then sealed and heated to 120° C. overnight. Reaction was cooled to RT and quenched with 2N Na2CO3, removed EtOH in vaccuo and extracted with DCM×3. Combined organics and washed with water then brine×2. Dired over sodium sulfate and removed solvent to give title compound as a yellow brown solid (1.2 g, 8.38 mmol, 100% yield) was verified by MS (ES+) C8H5N3 requires: 143 found: 144 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.611 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Liu, D Zuo, T Jing, M Guo, L Xing, W Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
Two series of novel 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives (3a–3q and 7a–7n) were designed by modification of CA-4 pharmacophore to develop colchicine targeted …
Number of citations: 18 www.sciencedirect.com
S Sasan, A Gupta, KK Kapoor, P Dey… - Journal of Molecular …, 2023 - Elsevier
Synthesis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile has been carried out by the reaction between 1-(pyridin-2-yl)ethanone and 2-amino-6-(4-…
Number of citations: 1 www.sciencedirect.com
X Zhai, X Wang, J Wang, J Liu, D Zuo, N Jiang… - Scientific Reports, 2017 - nature.com
Aiming at development of potent antitubulin agents targeting colchicine-binding site, a series of novel 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrilederivatives (5a–5v and 7a–7h) …
Number of citations: 15 www.nature.com
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2017 - Elsevier
Based on a hypothesis that an intramolecular hydrogen bond was present in our lead series of picolinamide mGlu 5 NAMs, we reasoned that an inactive nicotinamide series could be …
Number of citations: 9 www.sciencedirect.com
H Liao, L Chong, L Tan, X Chen, R You… - Chemical Research in …, 2014 - Springer
A series of novel 5,7-diphenylimidazo[1,2-a]pyridine derivatives was designed and synthesized. The in vitro cytotoxic activities of all the target compounds against human colorectal …
Number of citations: 4 link.springer.com
S Balalaie, F Derakhshan-Panah, MA Zolfigol… - Synlett, 2018 - thieme-connect.com
A new approach for the efficient synthesis of imidazo[1,2-a]pyridines is described. The synthesis was carried out via the reaction of functionalized 2-aminopyridine that were formed …
Number of citations: 20 www.thieme-connect.com
E Marie, S Bouclé, C Enguehard-Gueiffier, A Gueiffier - Molecules, 2012 - mdpi.com
The reactivity of the 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines 1a–e diversely substituted on the 2 position, towards Suzuki-Miyaura, Sonogashira, and Buchwald-…
Number of citations: 7 www.mdpi.com
GS Mani, SP Shaik, Y Tangella, S Bale… - Organic & …, 2017 - pubs.rsc.org
A facile and efficient metal-free, one-pot, three component synthetic protocol has been developed for the synthesis of medicinally important substituted imidazo[1,2-a]pyridines via the …
Number of citations: 36 pubs.rsc.org
YD Bodke, SA Biradar, R Kenchappa - J. Chem. Chem. Sci, 2016 - chemistry-journal.org
In the present investigation we have developed a simple and efficient route for the synthesis of 2-(3, 4-dichlorophenyl)-1, 8a-dihydroimidazo [1, 2-a] pyridine derivatives 3 (ao). The 2-(3, …
Number of citations: 3 chemistry-journal.org
ND KUSHWAHA, S MONDAL, R SHARMA… - Asian Journal of …, 2017 - researchgate.net
A convenient and efficient synthesis, without any organic solvent or catalyst is described for the preparation of imidazo [1, 2-a] pyridine derivatives. The reaction has been done between …
Number of citations: 7 www.researchgate.net

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